molecular formula C20H20N2O3 B14341077 2(3H)-Benzoxazolone, 6-benzoyl-3-(1-piperidinylmethyl)- CAS No. 99541-40-9

2(3H)-Benzoxazolone, 6-benzoyl-3-(1-piperidinylmethyl)-

Cat. No.: B14341077
CAS No.: 99541-40-9
M. Wt: 336.4 g/mol
InChI Key: POOSUWLKRAWFKU-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 6-benzoyl-3-(1-piperidinylmethyl)- is a complex organic compound that belongs to the benzoxazolone family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 6-benzoyl-3-(1-piperidinylmethyl)- typically involves multi-step organic reactions. Common starting materials might include benzoxazolone derivatives and piperidine. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This might include continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 6-benzoyl-3-(1-piperidinylmethyl)- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 6-benzoyl-3-(1-piperidinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Benzoxazolone: The parent compound with similar structural features.

    6-Benzoyl-2(3H)-benzoxazolone: A closely related derivative.

    3-(1-Piperidinylmethyl)-2(3H)-benzoxazolone: Another derivative with a piperidinylmethyl group.

Uniqueness

2(3H)-Benzoxazolone, 6-benzoyl-3-(1-piperidinylmethyl)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

99541-40-9

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

6-benzoyl-3-(piperidin-1-ylmethyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C20H20N2O3/c23-19(15-7-3-1-4-8-15)16-9-10-17-18(13-16)25-20(24)22(17)14-21-11-5-2-6-12-21/h1,3-4,7-10,13H,2,5-6,11-12,14H2

InChI Key

POOSUWLKRAWFKU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)OC2=O

Origin of Product

United States

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